methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide
Description
Properties
IUPAC Name |
methyl 4-amino-1,1-dioxothiane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-12-6(9)7(8)2-4-13(10,11)5-3-7/h2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVCXEQAGFJWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCS(=O)(=O)CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140001 | |
| Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887245-52-5 | |
| Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887245-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Thiopyran-4-carboxylic acid, 4-aminotetrahydro-, methyl ester, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Methyl Tetrahydrothiopyran-4-carboxylate (Precursor)
The starting point is often methyl tetrahydrothiopyran-4-carboxylate, which can be synthesized via cyclization reactions involving thiol-containing precursors or through Dieckmann cyclization of appropriate dithioesters.
Oxidation to 1,1-Dioxide
- The sulfur atom in the thiopyran ring is oxidized to the sulfone (1,1-dioxide) using peracid oxidants such as 3-chlorobenzoperoxoic acid (m-chloroperbenzoic acid, m-CPBA) in dichloromethane at low temperature (0–5 °C) followed by warming to room temperature overnight. This step provides methyl tetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide in high yield (~92%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation | 3-Chlorobenzoperoxoic acid, CH2Cl2, 0–25 °C, overnight | 92 | High purity white solid obtained |
Introduction of the Amino Group
The amino group at the 4-position can be introduced via nucleophilic substitution or reductive amination strategies on suitable intermediates such as 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide or 4-halotetrahydrothiopyran derivatives.
A documented method involves the conversion of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide to the corresponding mesylate or tosylate, followed by substitution with ammonia or amine nucleophiles.
Alternatively, catalytic hydrogenation of 4-hydrazinotetrahydropyran derivatives under palladium/carbon catalyst in ethanol under hydrogen atmosphere yields 4-aminotetrahydropyran derivatives, which can be adapted for thiopyran analogs.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mesylation/Tosylation | 4-Hydroxytetrahydrothiopyran 1,1-dioxide, 4-methylbenzenesulfonyl chloride, triethylamine, DCM, RT | ~77 | Formation of sulfonate ester intermediate |
| Amination | Ammonia or amine nucleophile substitution | Variable | Followed by purification |
| Catalytic Hydrogenation | 4-Hydrazinotetrahydropyran derivative, Pd/C, ethanol, H2, 75 °C, 24 h | 65–72 | Produces 4-aminotetrahydropyran hydrochloride |
Methyl Ester Formation
- The methyl ester group is generally introduced early in the synthesis or maintained from starting materials such as methyl thiopyran carboxylates.
Summary of Key Preparation Steps in Tabular Form
Research Findings and Optimization Notes
The oxidation step to 1,1-dioxide is highly efficient with peracid oxidants, providing a clean conversion without overoxidation or ring cleavage.
Mesylation/tosylation of the 4-hydroxy intermediate is critical for enabling nucleophilic substitution to introduce the amino group; reaction conditions are mild (room temperature) and yield is good (~77%).
Catalytic hydrogenation methods for amination provide a clean route to 4-aminotetrahydrothiopyran derivatives with good selectivity and moderate to high yields.
Microwave irradiation has been reported to accelerate some substitution reactions involving thiopyran derivatives, improving reaction times and yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Scientific Research Applications
Synthetic Chemistry
Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide serves as a building block in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations:
- Cyclization Reactions : Formation of the thiopyran ring through condensation.
- Nucleophilic Substitution : Introducing functional groups via reactions with alkyl halides or acyl chlorides.
These reactions enhance its utility in creating diverse chemical entities with potential applications in drug development and materials science .
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Properties : Derivatives of methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate have shown effectiveness against various pathogens.
- Anticancer Activity : Studies have demonstrated its potential as an inhibitor of specific kinases related to viral replication processes, suggesting a role in antiviral drug development. Notably, it has been evaluated for its effects on human tumor cells, showing promising results in cell growth inhibition .
Medicinal Chemistry
The compound is under investigation for its therapeutic potential. Its structural features allow for interactions with biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents .
- Drug Development : Ongoing research aims to explore its efficacy as a candidate for new drugs targeting various diseases, including cancer and viral infections .
Case Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the anticancer properties of methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate derivatives across a panel of cancer cell lines. The findings indicated an average cell growth inhibition rate of approximately 12.53%, highlighting its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of this compound revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents .
Mechanism of Action
The mechanism by which methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the thiopyran ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on molecular structure, substituents, and properties inferred from the evidence.
Structural Analogues and Key Differences
*Calculated based on structural inference.
Key Comparative Analysis
Functional Group Influence
- Amino vs. Carboxylate: The hydrochloride salt of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS 116529-31-8) demonstrates enhanced water solubility due to ionic character , whereas the methyl ester analog (CAS 917807-18-2) is more lipophilic . The target compound, with both groups, may exhibit zwitterionic behavior, balancing solubility and membrane permeability.
- Ester vs. Carboxylic Acid : The carboxylic acid derivative (CAS 64096-87-3) is prone to salt formation, while the methyl ester (CAS 917807-18-2) offers stability under acidic conditions .
Spatial and Electronic Effects
- 4-Keto Substituent: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 1,1-dioxide (CAS 889946-17-2) introduces a keto group, which could participate in keto-enol tautomerism or serve as a hydrogen-bond acceptor .
Biological Activity
Methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide (CAS No. 887245-52-5) is a compound of interest due to its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to exhibit significant effects on enzyme inhibition and cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been studied for its potential inhibitory effects on kinases related to viral replication processes, such as AAK1 and GAK, which are critical in the context of antiviral drug development .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against Dengue virus (DENV). It has demonstrated potent activity in human primary monocyte-derived dendritic cells (MDDCs), suggesting a therapeutic relevance for treating DENV infections . The compound's mechanism involves modulation of host cell pathways that the virus exploits for replication.
Anticancer Activity
In addition to antiviral effects, this compound has shown promise in anticancer research. Preliminary investigations suggest that it may exhibit antiproliferative effects against various cancer cell lines, although specific mechanisms remain under investigation. The structure-activity relationship (SAR) studies indicate modifications can enhance its efficacy against cancer cells .
Research Findings and Case Studies
A summary of relevant studies is presented in the following table:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for methyl 4-aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetrahydrothiopyran-4-one 1,1-dioxide derivatives. For example, condensation with appropriate amines or carboxylation agents under controlled pH and temperature is critical. Catalysts like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) may enhance coupling efficiency . Optimization of solvent systems (e.g., acetonitrile or methanol) and reaction time is essential to avoid side products like over-oxidized species .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the 4-amino and carboxylate groups via characteristic chemical shifts (e.g., δ ~2.40 ppm for methyl groups adjacent to sulfur dioxide) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~384 for related thiopyran derivatives) and fragmentation patterns verify molecular weight .
- HPLC : Quantify purity using reverse-phase columns with UV detection at 210–260 nm, optimizing mobile phases (e.g., TFA/acetonitrile gradients) .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodological Answer : The compound is polar due to its sulfone and carboxylate groups, showing high solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in hydrocarbons. Solubility tests via saturation concentration assays (e.g., gravimetric analysis) in ethanol/water mixtures (pH 7–9) are recommended for biological assays. Adjust pH to enhance aqueous solubility for in vitro studies .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 1,1-dioxide moiety in nucleophilic substitution or cyclization reactions?
- Methodological Answer : The sulfone group acts as a strong electron-withdrawing group, activating adjacent carbons for nucleophilic attack. For example, the 4-amino group can participate in intramolecular cyclization with ester functionalities under basic conditions. Computational studies (DFT or MD simulations) can map transition states and predict regioselectivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities or stereochemical variations. Strategies include:
- Chiral HPLC : Separate enantiomers to assess stereospecific activity .
- Dose-Response Curves : Compare EC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Metabolite Profiling : Use LC-MS/MS to detect degradation products in assay media .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Stability challenges include hydrolysis of the ester group and oxidation of the amine. Solutions:
- Prodrug Design : Replace the methyl ester with a tert-butyl ester to delay hydrolysis .
- Lyophilization : Store the compound as a lyophilized powder in inert atmospheres (argon) to prevent oxidation .
- Plasma Stability Assays : Incubate with murine plasma and monitor degradation via time-course HPLC .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies targeting predicted interaction residues .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the sulfone group) for activity against specific receptor classes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
